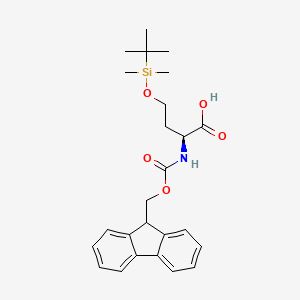

O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

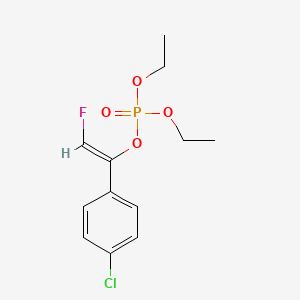

“O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine” is a modified amino acid. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amine group. The “tert-Butyldimethylsilyl” part is a silyl ether protecting group often used to protect alcohol groups .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, the synthesis of similar compounds typically involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and Fmoc-OSu for the introduction of the protecting groups .

Scientific Research Applications

Enzymatic Functions and Drug Metabolism

Research on human flavin-containing monooxygenase 3 (FMO3) emphasizes the importance of enzyme catalysis in the metabolism of nitrogen- and sulfur-containing drugs, which is relevant to the chemical manipulation and understanding of compounds like O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine. FMO3's role in oxygenating various substances underlines the critical nature of enzymatic processes in drug development and xenobiotic detoxification, potentially linking to the utility of specific protective groups in synthetic chemistry (Yamazaki & Shimizu, 2013).

Microbial Interactions and Quorum Sensing

The study of acylated homoserine lactone (AHL) in bacterial communication systems, known as quorum sensing, provides insight into microbial interactions and biofilm development. This research has implications for the synthesis and application of complex molecules, including this compound, in manipulating bacterial behavior or developing new antibacterial strategies (Deryabin et al., 2019).

Environmental and Material Science

The decomposition of methyl tert-butyl ether (MTBE) using cold plasma technology, as investigated by Hsieh et al., (2011), showcases advanced methods for environmental remediation and the transformation of organic compounds. Such studies highlight the relevance of chemical modifications and protective group strategies, akin to those employed with this compound, in addressing environmental pollutants and creating sustainable chemical processes (Hsieh et al., 2011).

Mechanism of Action

Target of Action

O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine is a chemical compound used in the synthesis of peptides and proteins. It is primarily targeted towards the formation of peptide bonds, which are the primary structural components of proteins .

Mode of Action

The compound this compound acts as a protecting group in peptide synthesis. It protects the hydroxyl group during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide bond . The tert-butyldimethylsilyl (TBDMS) group is particularly stable, making it an effective protecting group .

Biochemical Pathways

In the biochemical pathway of peptide synthesis, this compound plays a crucial role. It is involved in the formation of peptide bonds, which are essential for the structure and function of proteins. The compound’s role in these pathways ensures the correct assembly of amino acids into proteins .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on its use in a laboratory settingIts stability and reactivity are crucial for its effectiveness as a protecting group .

Result of Action

The result of the action of this compound is the successful synthesis of peptides and proteins. By protecting the hydroxyl group during synthesis, it ensures the correct formation of peptide bonds and prevents unwanted side reactions. This leads to the successful production of the desired peptide or protein .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is sensitive to moisture, requiring storage in a cool, dry, and well-ventilated condition . Additionally, the compound’s reactivity can be influenced by the pH and temperature of the reaction environment. Understanding these factors is crucial for optimizing the conditions for peptide synthesis .

Properties

IUPAC Name |

(2S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO5Si/c1-25(2,3)32(4,5)31-15-14-22(23(27)28)26-24(29)30-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,26,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVNYIRAWWXDCG-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2541480.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2541482.png)

![6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541483.png)

![9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride](/img/structure/B2541485.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride](/img/structure/B2541486.png)

![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2541494.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)